CEFIXIME
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/t10-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVVJOGVLARMR-QMTHXVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79350-37-1 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Structure and Advanced Molecular Analysis of Cefixime
IUPAC Nomenclature and Detailed Structural Representation of Cefixime (B193813)
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (6R,7R)-7-{[2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. wikipedia.org This systematic name precisely describes the arrangement of atoms and functional groups within the molecule.
The structure of this compound includes a central bicyclic system consisting of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. researchgate.net A vinyl group is attached at the C3 position of the dihydrothiazine ring, and a carboxylic acid group is present at the C2 position. wikipedia.orgresearchgate.net The C7 position of the β-lactam ring is substituted with an acylamino group, which contains a 2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl side chain. wikipedia.org The presence of the aminothiazolyl group and the carboxymethoxyimino group in the side chain at the C7 position are key features contributing to this compound's activity and classification as a third-generation cephalosporin (B10832234). wikipedia.orgresearchgate.net
The molecular formula of this compound is C₁₆H₁₅N₅O₇S₂, and its molecular weight is approximately 453.44 g/mol . wikipedia.orgresearchgate.netchemspider.com
Stereochemical Aspects and Chirality of the this compound Molecule
This compound possesses chiral centers, leading to specific stereochemical configurations. The core bicyclic structure contains two defined stereocenters at the C6 and C7 positions of the β-lactam ring. wikipedia.orgchemspider.com The IUPAC name specifies the absolute configuration at these centers as (6R,7R). wikipedia.org Additionally, the carboxymethoxyimino group in the C7 side chain exhibits (Z) stereochemistry around the imine double bond. chemspider.comchemspider.com This specific stereochemical arrangement is critical for the molecule's ability to bind to its bacterial targets, the penicillin-binding proteins (PBPs). wikipedia.org Stereochemistry, including the absolute configuration of chiral centers and the geometry of double bonds, plays a significant role in the biological activity and pharmacological profile of many antibiotics, including cephalosporins. who.intslideshare.net
Conformational Analysis and Intramolecular Dynamics of this compound
Conformational analysis of this compound involves studying the various spatial arrangements the molecule can adopt due to rotation around single bonds and the flexibility of its side chains. Molecular dynamics (MD) simulations are a computational tool used to explore the conformational space and intramolecular dynamics of molecules like this compound. nih.govmdpi.complos.org These simulations can provide insights into how the molecule moves and interacts in a dynamic environment, such as within a biological system or in solution.
Molecular dynamics simulations can also be used to calculate properties such as potential energy and analyze intermolecular interactions, providing a deeper understanding of the forces that govern the molecule's behavior and interactions. mdpi.complos.orgnih.gov
Theoretical Electronic Structure and Quantum Chemical Properties of this compound
Quantum chemical calculations are employed to determine the electronic structure and various quantum chemical properties of this compound. These calculations provide theoretical insights into the molecule's reactivity, stability, and interactions. Common quantum chemical parameters studied include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). scirp.orgscirp.orgmdpi.com
Theoretical studies using methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G (d, p) or B3LYP/6-31G**) have been performed on this compound to understand its electronic behavior. scirp.orgscirp.orgnih.gov The HOMO and LUMO energies are particularly relevant as they relate to the molecule's ability to donate or accept electrons, which is important for understanding its chemical reactivity and potential interactions, such as in corrosion inhibition studies where this compound has been investigated. scirp.orgscirp.orgmdpi.com A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com
Quantum chemical calculations can also provide information about the distribution of charges within the molecule, which influences electrostatic interactions. scirp.org These theoretical parameters can be correlated with experimental observations to validate the computational models and gain a more comprehensive understanding of this compound's properties. scirp.orgscirp.org The presence of heteroatoms like oxygen, nitrogen, and sulfur, along with aromatic rings and π-bonds in the structure, contributes to its electronic properties and potential for interactions. researchgate.netscirp.org
Synthetic Methodologies and Derivatization Strategies for Cefixime
Total Synthesis Routes for Cefixime (B193813)
The de novo total synthesis of complex β-lactam antibiotics like this compound is an exceptionally challenging endeavor and is not an industrially viable route for commercial production. The stereochemical complexity of the bicyclic cephem core, which contains multiple chiral centers, necessitates lengthy and often low-yielding synthetic sequences. Consequently, the pharmaceutical industry relies exclusively on semisynthetic approaches that utilize precursors obtained from fermentation. These precursors, such as penicillin G or cephalosporin (B10832234) C, provide the intricate β-lactam core structure, which is then chemically modified to yield the final product.
Semisynthetic Approaches to this compound Production
Semisynthesis is the standard method for manufacturing this compound. drugbank.comgoogle.com The general strategy involves the acylation of the C-7 amino group of the cephalosporin core with a pre-formed side chain. The key intermediate for this compound synthesis is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). indexcopernicus.comresearchgate.netresearchgate.net
The most common synthetic pathway involves two main steps:
Acylation: The 7-AVCA nucleus is reacted with an activated form of the C-7 side chain, typically 2-(2-aminothiazol-4-yl)-2-(methoxycarbonylmethoxyimino)acetic acid. researchgate.net This side chain is often activated as a thioester, such as a 2-mercaptobenzothiazole (B37678) ester (MICA), to facilitate the amide bond formation. researchgate.netresearchgate.net This reaction produces an ester intermediate, commonly this compound methyl ester. indexcopernicus.comgoogle.com
Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions with a reagent like sodium hydroxide (B78521), to yield the final this compound carboxylic acid. indexcopernicus.comgoogle.com
The reaction conditions for the acylation step, such as the choice of solvent and base, are critical for achieving high yield and purity. Various organic bases like triethylamine (B128534) or triethanolamine (B1662121) have been employed to catalyze the reaction. indexcopernicus.com Research has focused on optimizing these conditions to improve yield, reduce reaction times, and minimize the use of toxic solvents, aiming for a "greener" synthesis process. indexcopernicus.com
| Key Reactants | Activating Reagent/Base | Solvent System | Reported Yield | Reported Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| 7-AVCA and MICA Ester | Not Specified | Not Specified | >90% | 99.5% | researchgate.net |
| 7-AVCA and Activated Side Chain Ester | Not Specified | Not Specified | 80% | 99.2% | researchgate.net |
| 7-AVCA and MICE | Triethanolamine | THF-water | 66% | 97% | indexcopernicus.com |
| 7-AVCA and MICE | Triethylamine | THF-water | 65% | 97% | indexcopernicus.com |
Strategies for this compound Derivatization and Analogue Synthesis
The search for new cephalosporins with enhanced antibacterial spectra, improved stability against β-lactamase enzymes, and better pharmacokinetic profiles drives the synthesis of this compound analogues. Derivatization strategies typically focus on modifying the C-3 and C-7 positions of the cephem nucleus.
The vinyl group at the C-3 position is a defining structural feature of this compound, contributing to its good oral absorption. nih.gov The synthesis of the precursor 7-AVCA from 7-aminocephalosporanic acid (7-ACA) is a key transformation. researchgate.net 7-ACA, derived from cephalosporin C, features an acetoxymethyl group at C-3. taylorandfrancis.com Chemical modifications at this position can lead to new analogues. For instance, 3-deacetoxy-7-aminocephalosporanic acid (7-ADCA) can serve as a versatile template for introducing various substituents at the C-3 position, allowing for the exploration of structure-activity relationships. researchgate.net
The C-7 acylamino side chain is a primary determinant of a cephalosporin's antibacterial activity and spectrum. nih.gov The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido group in this compound is crucial for its potency. nih.gov The synthesis of analogues often involves preparing different acylamino side chains and coupling them to the 7-amino cephem core. nih.gov Research has explored the preparation of various α-oximino acids and their coupling to 7-ACA or its derivatives to produce novel cephalosporins. nih.gov The choice of protecting groups for the oxime function and the coupling method are critical aspects of these syntheses. nih.gov
Bioisosteric replacement is a medicinal chemistry strategy used to optimize drug properties by substituting one atom or group with another that has similar physical or chemical properties. spirochem.comwikipedia.org This technique can be applied to the this compound scaffold to improve metabolic stability, modify activity, or alter pharmacokinetics. cambridgemedchemconsulting.com
Potential bioisosteric modifications for this compound could include:
Aromatic Ring Equivalents: Replacing the aminothiazole ring with other five-membered heteroaromatic rings like thiophenes, pyridines, or oxadiazoles. researchgate.net
Carboxylic Acid Isosteres: Replacing the carboxylic acid group with other acidic functionalities, such as tetrazoles, to potentially alter binding affinity and cell permeability.
Linker Modification: Altering the oxime ether linker within the C-7 side chain, for example, by replacing the methylene (B1212753) group with other small spacers.
The goal of these replacements is to create a new molecule that retains the desired biological activity while possessing improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com
Chemoenzymatic Synthesis Approaches for this compound and its Intermediates
Chemoenzymatic synthesis integrates enzymatic steps into a chemical synthesis route, often leading to more environmentally friendly and efficient processes. In the context of this compound, enzymes can be used for the synthesis of key intermediates. For example, penicillin acylase can be used to deprotect an amino group in certain synthetic routes, replacing harsh chemical reagents. google.com This not only simplifies the reaction but also allows for the reuse of the enzyme, making the process more sustainable. google.com The enzymatic synthesis of the cephalosporin intermediate 7-amino-3-alkenylcephem-4-carboxylic acid has also been explored. google.comgoogle.com The use of enzymes like cephalosporin esterase for the deacetylation of 7-ACA is another established industrial application that provides intermediates for further derivatization. researchgate.net
Process Chemistry Advancements for this compound Manufacturing
The industrial synthesis of this compound primarily involves the acylation of the key intermediate 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated derivative of the this compound side chain, followed by deprotection steps. Process chemistry advancements have targeted each stage of this synthesis, from the preparation of key intermediates to the final crystallization and purification of the active pharmaceutical ingredient (API).
A significant improvement in the manufacturing process involves the use of 2-(2-aminothiazol-4-yl)-2-[[(Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercapto benzothiazole (B30560) ester as the activated side chain. This method, followed by amidation and hydrolysis, has been shown to produce this compound with a total yield of 80% and a purity of 99.2% as determined by HPLC. researchgate.net Another approach utilizes 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (B1210297), which is reacted with 7-AVCA in a mixture of tetrahydrofuran (B95107) and water. This process is followed by hydrolysis of the resulting ester to yield this compound. google.com
Efforts to develop greener and more sustainable manufacturing processes have led to the exploration of enzymatic hydrolysis. This method serves as an alternative to chemical cleavage for the removal of protecting groups, thereby reducing the use of harsh chemicals and minimizing environmental impact. researchgate.net The use of penicillin acylase, for instance, has been investigated to improve the de-protection of the amino group, avoiding the need for organic solvents and allowing for the reuse of the enzyme. google.comgoogle.com
Further refinements in the process include the optimization of reaction solvents and catalysts. For example, replacing solvents like methylene dichloride and tetrahydrofuran with more environmentally friendly options such as alcohols, ketones, or esters has been shown to improve the amidation reaction and facilitate solvent recovery and reuse. google.com The use of triethanolamine as an activation reagent in place of triethylamine in a tetrahydrofuran-water mixture has also been reported, resulting in a high purity (97% by HPLC) and a total yield of 66% within a shorter reaction time of 1.5 hours. indexcopernicus.com
The table below summarizes various process chemistry advancements for this compound manufacturing, highlighting the different reagents, solvents, and reported outcomes.
| Key Process Advancement | Reagents and Solvents | Reported Yield | Reported Purity | Key Advantages |
| Activated Thioester Side Chain | 7-AVCA, 2-(2-aminothiazol-4-yl)-2-[[(Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercapto benzothiazole ester | 80% | 99.2% (HPLC) | High yield and purity. researchgate.net |
| Alternative Thioester Side Chain | 7-AVCA, 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate, Tetrahydrofuran/Water, Triethylamine | Not explicitly stated | High Purity | Efficient coupling reaction. google.com |
| Enzymatic Hydrolysis | Penicillin acylase for amino de-protection | Overall yield of 64% | >99% (HPLC) | Environmentally friendly, energy conservation. researchgate.net |
| Greener Solvents | Use of alcohol, ketone, or ester solvents in place of methylene dichloride and tetrahydrofuran | Improved | Improved | Reduced environmental impact, easier solvent recovery. google.com |
| Alternative Activation Reagent | Triethanolamine in place of triethylamine, THF/Water | 66% | 97% (HPLC) | Shorter reaction time (1.5 hours). indexcopernicus.com |
| One-Pot Synthesis | Aminothiazole acetoxamic acid analog, N-ethynyl-N,4-dimethyl benzenesulfonamide, 7-AVNA, Dichloromethane | 94.0% | 99.4% (HPLC) | Shortened reaction steps, mild conditions. patsnap.com |
| Optimized Hydrolysis & Crystallization | This compound methyl ester, Sodium hydroxide, Propyl acetate for extraction | 83% | 99.6% (HPLC) | High yield and purity, effective removal of byproducts. |
These advancements collectively contribute to a more robust, efficient, and sustainable manufacturing process for this compound, ensuring a reliable supply of this important antibiotic while minimizing the environmental footprint of its production.
Molecular Mechanisms of Cefixime S Antimicrobial Action
Interference with Bacterial Peptidoglycan Biosynthesis Pathways
Bacterial peptidoglycan is a complex glycopeptide polymer formed by the cross-linking of glycan chains with short peptide stems. nih.govpatsnap.com This intricate process is mediated by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). drugbank.comnih.govpatsnap.com Cefixime (B193813), like other beta-lactam antibiotics, interferes with the final stages of peptidoglycan synthesis. nih.govpatsnap.com Specifically, it inhibits the transpeptidation reaction, a crucial step where peptide cross-links are formed between adjacent peptidoglycan strands. patsnap.compatsnap.comwikipedia.org By blocking this transpeptidation, this compound prevents the proper assembly and cross-linking of the bacterial cell wall. patsnap.comwikipedia.org
Binding and Inhibition Kinetics with Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins are the primary targets of beta-lactam antibiotics. drugbank.comnih.gov These enzymes have diverse roles in peptidoglycan synthesis, including transpeptidase and carboxypeptidase activities. nih.govpatsnap.com this compound covalently binds to the active site of PBPs, specifically to a catalytic serine residue, thereby inactivating the enzyme. nih.govasm.org This acylation of the PBP by this compound inhibits its ability to catalyze the transpeptidation reaction required for cell wall cross-linking. patsnap.compatsnap.comwikipedia.org The inhibition of essential PBPs by this compound disrupts cell wall homeostasis, leading to a loss of cell integrity and ultimately bacterial death. drugbank.comnih.gov
Specificity and Affinity of this compound for Different PBP Isoforms
Bacteria possess multiple types of PBPs, which can vary in their essentiality and affinity for different beta-lactam antibiotics. drugbank.com The specific PBP targets and the affinity of this compound for these targets can vary depending on the bacterial species. For instance, studies on Helicobacter pylori have identified at least three main PBPs (A, B, and C). This compound demonstrated the strongest affinity for PBP B, followed by PBP A and PBP C. asm.org In Escherichia coli, this compound has shown affinity for PBP 3 and PBP 1s. nih.gov In Neisseria gonorrhoeae, PBP2 is considered a primary target for cephalosporins, including this compound. oup.comresearchgate.net The affinity of this compound for PBP2 in N. gonorrhoeae can be affected by the presence of mosaic PBP2 variants. oup.complos.org
Data on the inhibitory concentrations (IC50) of this compound for different PBPs in N. gonorrhoeae strains with varying PBP2 types illustrate this specificity and affinity. oup.com
| PBP Type (N. gonorrhoeae Strain) | This compound IC50 (pmol) |
| Non-mosaic (ATCC 19424) | 9.91 oup.com |
| Non-mosaic (GU01-29) | 13.73 oup.com |
| Mosaic (GU01-89) | 29.41 oup.com |
This table shows that this compound generally exhibits good affinity for N. gonorrhoeae PBP2, although the affinity can be reduced in strains possessing mosaic PBP2 structures. oup.com
Structural Biology of this compound-PBP Complex Formation
The interaction between this compound and PBPs involves the formation of a covalent acyl-enzyme complex. The beta-lactam ring of this compound is opened upon nucleophilic attack by the catalytic serine residue in the PBP active site. asm.org This results in the stable acylation of the enzyme, rendering it inactive. Structural studies, including crystal structures of PBPs in complex with beta-lactam antibiotics, provide insights into the molecular details of this interaction. For example, crystal structures of the transpeptidase domain of PBP2 from Streptococcus pneumoniae in complex with cephalosporins reveal how the antibiotic binds within the active site. researchgate.net These structures show that conserved residues within the active site recognize the beta-lactam core structure. asm.org Acylation of the PBP is often accompanied by conformational changes in the active site, such as the rotation of specific amino acid sidechains and rearrangements of loops, which contribute to the formation of the oxyanion hole and stabilization of the acyl-enzyme intermediate. researchgate.net
Molecular Docking and Simulation Studies of this compound-PBP Interactions
Molecular docking and simulation studies are valuable tools for understanding the binding modes and interactions between this compound and PBPs at an atomic level. These computational methods can predict how this compound fits into the PBP active site and the key residues involved in binding and acylation. While specific detailed molecular docking and simulation studies solely focused on this compound were not extensively found in the provided search results, such studies on other beta-lactams with PBPs, like cefuroxime (B34974) with Streptococcus suis PBP-2x, demonstrate the application of these techniques to explore the molecular basis of PBP inhibition and resistance mechanisms. plos.org These studies often involve constructing 3D models of PBPs and simulating the dynamic interactions of the antibiotic within the binding pocket, providing insights into binding affinity and the stability of the complex. plos.orgmdpi.com
Comparative Molecular Analysis of this compound's PBP Binding with Other Beta-Lactams
This compound's PBP binding profile can be compared to that of other beta-lactam antibiotics, revealing differences in target specificity and affinity that contribute to their varying antibacterial spectra and potency. This compound is a third-generation cephalosporin (B10832234), a class known for its broad spectrum activity and increased stability against certain beta-lactamases compared to earlier generations. drugbank.comnih.govpatsnap.com
Studies comparing this compound's PBP affinity with other beta-lactams, such as penicillin V, cefdinir (B1668824), and ceftriaxone (B1232239) in N. gonorrhoeae, show variations in IC50 values for PBP2 depending on the antibiotic and the PBP2 type. oup.com In E. coli, this compound and cefetamet (B193807) exhibited similar inhibitory activity and affinity for PBP 3, while this compound had significantly higher affinity for PBP 1s compared to cefetamet and cefuroxime. nih.gov
| Antibiotic | PBP Target (Example) | Affinity/IC50 (Context Dependent) | Comparative Notes |
| This compound | PBP B (H. pylori), PBP2 (N. gonorrhoeae), PBP3, PBP1s (E. coli) | Varies (e.g., 0.074 µg/ml for H. pylori PBP B asm.org, 9.91-29.41 pmol for N. gonorrhoeae PBP2 oup.com) | Strong affinity for key PBPs; affinity for N. gonorrhoeae PBP2 can be affected by mosaic variants. asm.orgoup.com |
| Penicillin G | PBP2 (N. gonorrhoeae), PBP66 (H. pylori) | Varies (e.g., 76.84-640.04 pmol for N. gonorrhoeae PBP2 oup.com) | Generally higher IC50s for N. gonorrhoeae PBP2 compared to this compound and ceftriaxone in some strains. oup.com |
| Ceftriaxone | PBP2 (N. gonorrhoeae), PBP63, PBP60, PBP47, PBP66 (H. pylori) | Varies (e.g., 5.22-7.27 pmol for N. gonorrhoeae PBP2 oup.com) | Often shows lower IC50 values for N. gonorrhoeae PBP2 than this compound in certain strains. oup.complos.org |
| Amoxicillin | PBP66 (H. pylori) | Not specified in detail in results | Inhibits peptidoglycan synthesis by binding to PBPs. wikipedia.orgmims.com |
This comparative analysis highlights that while all beta-lactams target PBPs, their specific affinities for different PBP isoforms can differ, contributing to their distinct pharmacological profiles and effectiveness against various bacteria.
Impact of this compound on Bacterial Cell Wall Integrity and Morphology (In Vitro Studies)
In vitro studies have demonstrated that this compound's inhibition of peptidoglycan synthesis directly impacts bacterial cell wall integrity and leads to observable morphological changes. By preventing proper cross-linking, this compound weakens the cell wall, making bacteria susceptible to osmotic lysis. patsnap.com
Pharmacokinetics and Pharmacodynamics: in Vitro and Theoretical Perspectives of Cefixime
Molecular Mechanisms of Cefixime (B193813) Absorption (e.g., Transporter Interactions in Cell Models)
In vitro studies, particularly using human intestinal epithelial cell lines like Caco-2, have investigated the molecular mechanisms underlying this compound absorption. This compound is absorbed, at least in part, via carrier-mediated mechanisms. omicsonline.orgasm.org Research suggests the involvement of the proton-coupled peptide transporter 1 (PEPT1) in this compound uptake into human intestinal Caco-2 cells. psu.edunih.gov PEPT1 is a transporter that facilitates the uptake of di- and tripeptides, as well as certain peptide-like drugs, across the intestinal epithelium. mdpi.com
Studies have shown that this compound transport mediated by PEPT1 can lead to intracellular acidification in Caco-2 cells. nih.gov The activity of PEPT1 is influenced by the pH gradient across the apical membrane, and Na+/H+ exchanger (NHE) activities play a crucial role in maintaining this driving force. psu.edu
Interestingly, studies have indicated that certain Ca2+ channel blockers, such as nifedipine (B1678770) and verapamil, can enhance this compound uptake in Caco-2 cells. psu.edunih.gov At concentrations of 100 µM, these blockers led to a 35% to 50% increase in the cellular uptake of this compound. psu.edu Nifedipine was found to increase the maximal transport rate (Vmax) of this compound transport by 67% in Caco-2 cells, while the Michaelis constant (Km) remained unaffected. nih.gov This suggests that these channel blockers may influence the transport capacity of PEPT1. Conversely, increases in intracellular Ca2+ levels induced by Ca2+ ionophores resulted in a reduction in this compound absorption in these cell models. nih.gov
While Caco-2 cell models are commonly used to predict intestinal permeability, their ability to accurately predict the absorption of compounds transported by carrier-mediated mechanisms can be limited compared to in vivo human data, particularly when transporter expression levels differ significantly between the cell line and the human intestine. escholarship.org
Distribution Characteristics of this compound in Biologically Relevant Matrices (In Vitro Models)
Information specifically detailing the distribution characteristics of this compound in in vitro biologically relevant matrices is limited in the provided search results. However, general pharmacokinetic data indicates that this compound has a volume of distribution averaging 0.1 L/kg when administered orally. drugbank.com Approximately 60% to 65% of this compound is bound to serum protein, primarily albumin, and this binding is considered concentration-independent. mims.comdrugbank.com While this provides insight into its theoretical distribution based on in vivo observations, specific in vitro studies on distribution in various matrices are not detailed.
Metabolic Pathways and Enzymatic Transformations of this compound (In Vitro)
Based on the available information, there is no significant evidence of metabolism of this compound in vivo. drugbank.com This suggests that enzymatic transformations of this compound in vitro are likely minimal or absent. Some sources state that no biologically active metabolites of this compound have been identified in plasma or urine. core.ac.uk While some general information on drug metabolism by cytochrome P450 (CYP450) enzymes is available mdpi.com, this compound is not reported to be significantly metabolized through these pathways.
Theoretical Excretion Mechanisms and Molecular Pathways of this compound Elimination
The primary route of elimination for absorbed this compound is excretion of the unchanged drug in the urine. mims.comdrugbank.com Approximately 50% of an absorbed dose is excreted unchanged in the urine within 24 hours. mims.comdrugbank.com A portion is also excreted via bile. core.ac.uk
The renal elimination of β-lactam antibiotics, including cephalosporins, involves glomerular filtration and active tubular transport mechanisms. nih.gov While specific detailed in vitro studies on this compound's renal transport are not extensively described in the provided results, related cephalosporins like cefdinir (B1668824) have been shown to undergo both anionic secretion and reabsorption in isolated perfused rat kidneys. nih.gov The anionic secretory pathway appears to be a predominant mechanism for renal excretion of some cephalosporins, with involvement of organic anion transporters (OATs). mdpi.comnih.gov Reabsorption, mediated in part by the dipeptide transporter system (PEPT2), has also been observed for related compounds. mdpi.comnih.gov Theoretically, similar transporter systems in the kidney could be involved in the renal handling of this compound.
In addition to biological excretion, studies on the environmental removal of antibiotics like this compound have explored non-biological degradation pathways, such as photocatalysis. In vitro photocatalytic degradation studies have shown high efficiency in removing this compound from aqueous solutions using various photocatalysts under UV-A or visible light irradiation. beilstein-journals.org These studies investigate the degradation products and mechanisms under specific experimental conditions. beilstein-journals.org
In Vitro Pharmacodynamic Indices and Their Molecular Correlates for this compound (e.g., Time-Kill Kinetics)
In vitro pharmacodynamic studies assess the activity of antibiotics against bacteria under controlled conditions. A key index is the minimum inhibitory concentration (MIC), defined as the lowest drug concentration that inhibits visible bacterial growth after a specific incubation period. wikipedia.orgnih.govdiva-portal.org this compound's MIC values against various microorganisms, such as Escherichia coli, Haemophilus influenzae, and Streptococcus pneumoniae, have been determined in vitro. wikipedia.org
Time-kill kinetics studies are a crucial in vitro pharmacodynamic approach that evaluates the rate and extent of bacterial killing over time at different drug concentrations. nih.govmdpi.comfrontiersin.org These studies provide a more dynamic assessment of antibacterial efficacy compared to the static MIC. nih.govmdpi.com
Pharmacokinetic-pharmacodynamic models based on in vitro time-kill data can effectively describe the antimicrobial efficacy of this compound. nih.govresearchgate.net These models often use parameters like the concentration necessary to produce 50% of the maximum effect (EC50), which have been shown to be consistent with MIC values for this compound against certain bacteria. nih.govresearchgate.net
In vitro studies have demonstrated that this compound exhibits potent activity against a range of respiratory and urinary pathogens. nih.govnih.gov Its activity in vitro is generally not adversely affected by variables such as pH (within the range of 5 to 8), inoculum size, or the presence of human serum or urine. nih.gov
The molecular correlate of these pharmacodynamic effects lies in this compound's interaction with bacterial PBPs, disrupting cell wall synthesis and leading to bacterial death. mims.comdrugbank.comwikipedia.org The concentration of this compound at the site of infection relative to the MIC or other pharmacodynamic indices drives the antibacterial effect. nih.govmdpi.com
Molecular and Genetic Mechanisms of Bacterial Resistance to Cefixime
Beta-Lactamase Production and Hydrolysis of Cefixime (B193813)
Beta-lactamases are enzymes produced by bacteria that cleave the beta-lactam ring of antibiotics like this compound, rendering them inactive. mdpi.com While this compound is designed with enhanced stability against many common beta-lactamases compared to earlier generation cephalosporins, the evolution and dissemination of novel or modified beta-lactamases capable of hydrolyzing third-generation cephalosporins pose a significant threat. drugbank.comdrugbank.com
Molecular Characterization of this compound-Hydrolyzing Beta-Lactamases
The molecular characteristics of beta-lactamases that hydrolyze this compound involve their genetic determinants, classification, and structural features influencing substrate specificity. Extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases are particularly relevant in conferring resistance to this compound. mdpi.comnih.govginekologiaipoloznictwo.comginekologiaipoloznictwo.com ESBLs, predominantly found in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, are capable of hydrolyzing a broad range of beta-lactams, including third-generation cephalosporins. nih.govginekologiaipoloznictwo.com AmpC beta-lactamases, which can be chromosomally encoded or plasmid-mediated, also contribute to this compound resistance by hydrolyzing cephalosporins. mdpi.comginekologiaipoloznictwo.com Molecular characterization often involves identifying the specific beta-lactamase genes (e.g., blaCTX-M, blaSHV, blaTEM, blaCMY) present in resistant strains using techniques like PCR and sequencing. oup.comasm.org Isoelectric focusing (IEF) can be used to determine the isoelectric point (pI) of the expressed beta-lactamases, aiding in their classification. oup.comasm.orgnih.gov
Kinetic Studies of this compound Hydrolysis by Purified Beta-Lactamases
Kinetic studies provide quantitative data on the efficiency of this compound hydrolysis by purified beta-lactamases. These studies typically involve measuring the rates of substrate turnover (kcat) and the enzyme's affinity for the substrate (Km). asm.orgnih.gov The ratio kcat/Km, known as the catalytic efficiency, is a key parameter for comparing the activity of different enzymes against this compound. Hydrolysis is commonly monitored using UV spectrophotometry by observing changes in absorbance as the beta-lactam ring is cleaved. asm.orgasm.org Data from kinetic studies can reveal how efficiently a specific beta-lactamase can inactivate this compound, providing insights into the contribution of that enzyme to the observed resistance phenotype. For example, studies on CTX-M type beta-lactamases, a prevalent group of ESBLs, have shown varying degrees of efficiency in hydrolyzing this compound depending on the specific variant. asm.org
Structural Basis of Beta-Lactamase-Cefixime Interactions
The structural basis of the interaction between beta-lactamases and this compound involves the molecular architecture of the enzyme's active site and how it accommodates and catalyzes the hydrolysis of the this compound molecule. Beta-lactamases, particularly serine beta-lactamases (Class A, C, and D), utilize an active-site serine residue to initiate the nucleophilic attack on the beta-lactam ring of this compound, forming a covalent acyl-enzyme intermediate. researchgate.net The subsequent deacylation step releases the hydrolyzed, inactive this compound product. nih.gov Structural studies, often employing X-ray crystallography, can provide detailed information about the binding pose of this compound within the active site, the interactions between amino acid residues of the enzyme and the antibiotic, and the conformational changes that occur during catalysis. researchgate.net Mutations within the beta-lactamase active site or surrounding loops can alter substrate specificity and increase the hydrolysis rate of this compound. For instance, changes in the omega loop of Class A beta-lactamases can influence activity against various beta-lactams. asm.org Metallo-beta-lactamases (Class B) utilize zinc ions in their active site to facilitate hydrolysis, and their interaction with this compound involves the coordination of the antibiotic by these metal ions. researchgate.net
Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Efficacy
This compound exerts its bactericidal effect by binding to and inhibiting bacterial penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. drugbank.comdrugbank.commims.compatsnap.com Resistance can develop through alterations in these target proteins, reducing their affinity for this compound and thus diminishing the antibiotic's ability to inhibit cell wall synthesis. asm.orgacs.orgplos.org
Genetic Mutations in PBP Genes Conferring Reduced this compound Affinity
Genetic mutations in the genes encoding PBPs (e.g., penA encoding PBP2 in Neisseria gonorrhoeae) are a significant mechanism of resistance to this compound, particularly in organisms where beta-lactamase production is not the primary resistance determinant. asm.orgasm.orgasm.org These mutations can lead to amino acid substitutions, insertions, or deletions in the PBP structure, resulting in a modified protein with reduced binding affinity for this compound. nih.govasm.orgacs.orgresearchgate.net In Neisseria gonorrhoeae, for example, the emergence of resistance to extended-spectrum cephalosporins like this compound is strongly associated with the acquisition of mosaic penA alleles. asm.orgacs.orgasm.orgasm.org These mosaic alleles are believed to have originated from genetic recombination events with commensal Neisseria species and encode PBP2 variants with numerous amino acid differences compared to susceptible strains. acs.orgasm.orgnih.gov Specific mutations within these mosaic PBP2 variants, such as substitutions at positions I312M, V316T, and G545S, have been identified as contributing to decreased susceptibility to this compound. asm.orgacs.org These mutations can impact the kinetics of the interaction between this compound and PBP2, affecting both the binding affinity (Ks or Kd) and the rate of acylation (k2). nih.gov
Expression Profiles of Altered PBP Isoforms in Resistant Strains
Data Tables
| Beta-Lactamase Type | Organisms | Mechanism of this compound Resistance |
| Extended-Spectrum Beta-Lactamases (ESBLs) | Escherichia coli, Klebsiella pneumoniae, etc. | Hydrolyze beta-lactam ring of this compound. mdpi.comnih.govginekologiaipoloznictwo.com |
| AmpC Beta-Lactamases | Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, etc. | Hydrolyze cephalosporins, including this compound. mdpi.comginekologiaipoloznictwo.comasm.org |
| Metallo-Beta-Lactamases (MBLs) | Various Gram-negative bacteria | Hydrolyze a broad range of beta-lactams, including this compound, using metal ions. researchgate.netmcmaster.canih.gov |
| PBP Alteration Mechanism | Bacterial Species | Impact on this compound Efficacy |
| Mosaic penA alleles leading to altered PBP2 | Neisseria gonorrhoeae | Reduced affinity of PBP2 for this compound. asm.orgacs.orgasm.orgasm.org |
| Amino acid substitutions in PBP2 (e.g., I312M, V316T, G545S) | Neisseria gonorrhoeae | Decreased susceptibility to this compound. asm.orgacs.org |
| Altered expression levels of PBP isoforms | Various | Can contribute to reduced susceptibility depending on specific PBP affinities. oup.combiorxiv.org |
Efflux Pump Mechanisms and this compound Transport
Efflux pumps are bacterial transport proteins located in the cell membrane that actively extrude various substrates, including antibiotics, from the intracellular environment to the outside frontiersin.orgnih.govmdpi.comnih.gov. This active transport lowers the intracellular concentration of the antibiotic, thereby reducing its effectiveness frontiersin.orgfrontiersin.org. Efflux pumps are a well-established mechanism contributing to multidrug resistance (MDR) phenotypes in bacteria nih.govmdpi.comnih.gov.
Molecular Identification and Characterization of Efflux Pumps Affecting this compound
Several families of efflux pumps exist in bacteria, including the ATP-Binding Cassette (ABC) transporters and several families of secondary active transporters like the Resistance-Nodulation-Cell Division (RND) superfamily, Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, Multidrug and Toxin Extrusion (MATE) family, and Proteobacterial Antimicrobial Compound Efflux (PACE) family micropspbgmu.ru. RND family efflux pumps are particularly significant in Gram-negative bacteria and are often tripartite complexes spanning the inner membrane, periplasm, and outer membrane nih.govmicropspbgmu.rumdpi.com.
While broad-spectrum efflux pumps can transport various antibiotics, including beta-lactams like this compound, specific efflux systems have been implicated in this compound resistance. For instance, studies in Pseudomonas aeruginosa have identified efflux pumps belonging to the RND family, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, as contributors to resistance against various antibiotics, including this compound mdpi.comlu.lvresearchgate.netnih.gov. In Neisseria gonorrhoeae, overexpression of the MtrCDE efflux pump has been linked to reduced susceptibility to this compound, although this mechanism alone may not solely determine resistance mdpi.comunivmed.orgnih.govresearchgate.net. The CmeABC efflux complex in Campylobacter jejuni is another example of a major efflux system that can extrude a broad range of molecules, potentially including this compound mdpi.com.
Characterization of these pumps often involves genetic approaches to identify the genes encoding the pump components (e.g., mexB, mexD, mexY in P. aeruginosa) and functional studies using efflux pump inhibitors to assess their contribution to resistance researchgate.netnih.govfrontiersin.org. For example, the use of the efflux pump inhibitor CCCP (carbonyl cyanide m-chlorophenyl hydrazone) has been shown to reduce the minimum inhibitory concentration (MIC) of this compound in P. aeruginosa, indicating the involvement of efflux pumps in resistance lu.lvfrontiersin.org.
Regulation of Efflux Pump Gene Expression in this compound Resistance
The expression of efflux pump genes is tightly regulated in bacteria and can be influenced by various environmental stimuli, including the presence of antibiotics frontiersin.orgmdpi.commicropspbgmu.rumdpi.com. Overexpression of efflux pumps, leading to increased antibiotic extrusion, is a common mechanism of acquired resistance frontiersin.orgredalyc.org. This overexpression can result from mutations in regulatory genes or regions that control the transcription of efflux pump operons nih.govmdpi.comredalyc.org.
In N. gonorrhoeae, mutations in the mtrR gene, which encodes a repressor protein for the MtrCDE efflux pump, or in its promoter region can lead to overexpression of the pump and contribute to reduced susceptibility to this compound mdpi.comunivmed.orgnih.govresearchgate.net. Similarly, in Escherichia coli, overexpression of efflux pump genes such as marA and mdfA has been correlated with resistance to various antibiotics, including fluoroquinolones, and can be influenced by factors like antibiotic use and the presence of indwelling catheters asm.org. The regulatory mechanisms controlling efflux pump expression are complex and can involve transcriptional regulators and two-component systems that sense and respond to external signals micropspbgmu.rumdpi.com.
Outer Membrane Permeability Changes and this compound Entry
For Gram-negative bacteria, the outer membrane acts as a barrier that restricts the entry of many antibiotics, including hydrophilic beta-lactams like this compound nih.govfrontiersin.orgauctoresonline.orgmdpi.comnih.gov. This compound typically enters Gram-negative bacteria through water-filled channels formed by proteins called porins nih.govauctoresonline.orgnih.gov. Alterations in the outer membrane permeability, particularly modifications affecting porin channels, can significantly impact the influx of this compound and contribute to resistance nih.govfrontiersin.orgauctoresonline.orgmdpi.comnih.govmdpi.com.
Horizontal Gene Transfer and Dissemination of this compound Resistance Determinants
Horizontal gene transfer (HGT) is a crucial process in the spread of antibiotic resistance among bacterial populations mdpi.com. Resistance genes, including those conferring reduced susceptibility or resistance to this compound, can be transferred between bacteria through various mechanisms, such as conjugation, transformation, and transduction redalyc.orgmdpi.com.
While beta-lactamase production is a major mechanism of resistance to beta-lactams, often mediated by genes located on mobile genetic elements like plasmids, other this compound resistance determinants can also be disseminated via HGT mdpi.comnih.govunram.ac.idnih.gov. For example, chromosomal resistance to this compound in N. gonorrhoeae, associated with mutations in the penA gene encoding PBP2, can spread among different lineages through natural transformation, where bacteria take up exogenous DNA from their environment researchgate.netasm.orgnih.gov. Studies have shown that a DNA segment containing the penA gene can be transferred horizontally, contributing to the dissemination of reduced susceptibility asm.orgnih.gov.
Plasmid-encoded resistance mechanisms, such as certain beta-lactamase genes or efflux pump genes, can also be transferred between bacteria through conjugation, contributing to the spread of this compound resistance mdpi.comredalyc.orgjlabphy.org. The presence of antibiotic resistance genes on mobile genetic elements facilitates their rapid dissemination within and between bacterial species nih.govredalyc.orgjlabphy.org.
Evolutionary Dynamics of this compound Resistance in Bacterial Populations (In Vitro and Environmental Studies)
The evolution of antibiotic resistance is a dynamic process driven by selection pressure from antibiotic exposure researchgate.netelifesciences.org. Studies investigating the evolutionary dynamics of this compound resistance, both in controlled laboratory settings (in vitro) and in environmental contexts, provide insights into how resistance emerges and spreads.
In vitro studies using techniques like adaptive laboratory evolution (ALE) can simulate the development of resistance under antibiotic exposure mdpi.com. These studies can track the accumulation of mutations and the emergence of resistance mechanisms over time researchgate.netmdpi.com. For instance, experiments with other cephalosporins have shown that stepwise mutations can lead to significant increases in MICs researchgate.netmdpi.com. While specific in vitro evolution studies focusing solely on this compound were not prominently found, general principles of resistance evolution observed with other beta-lactams, such as the selection for mutations affecting porins, efflux pumps, or target modifications, are likely applicable frontiersin.orgauctoresonline.orgmdpi.com.
Environmental studies highlight the role of various environments, including wastewater and soil, as reservoirs of antibiotic resistance genes and as settings where bacteria are exposed to subinhibitory concentrations of antibiotics mdpi.comredalyc.orgresearchgate.netnih.gov. This exposure can select for resistant bacteria and facilitate the horizontal transfer of resistance determinants mdpi.comredalyc.orgresearchgate.netnih.gov. The presence of antibiotics in the environment can act as a selective pressure, driving the evolution and spread of resistance, including to this compound researchgate.netnih.gov. Studies have shown that even low levels of antibiotics in the environment can select for resistant populations researchgate.netnih.gov.
The evolutionary dynamics can also be influenced by factors such as bacterial lifestyle (e.g., planktonic vs. biofilm) and the structure of the environment elifesciences.orgmdpi.com. Biofilm-adapted populations, for example, may evolve different resistance mechanisms compared to planktonic populations elifesciences.org. Mathematical modeling can be used to simulate resistance evolution and predict the emergence and frequency of resistant mutants researchgate.netnih.gov.
The interplay between intrinsic resistance mechanisms, acquired resistance through mutation and HGT, and environmental selection pressures contributes to the complex evolutionary landscape of this compound resistance in bacterial populations.
Advanced Analytical Methodologies for Cefixime Determination and Characterization
High-Performance Liquid Chromatography (HPLC) for Cefixime (B193813) Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both quantification and impurity profiling. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase to achieve separation.
HPLC systems for this compound analysis are frequently paired with various detectors, each providing distinct advantages.
UV Detection: Ultraviolet (UV) detection is widely used for its simplicity and cost-effectiveness. The analysis is typically performed by monitoring the absorbance at this compound's maximum absorption wavelength (λmax), which is often around 254 nm, 280 nm, or 288 nm, depending on the mobile phase composition. semanticscholar.orgijpsr.com Several methods have been developed and validated for analyzing this compound in bulk materials and pharmaceutical forms using HPLC-UV.
Diode Array Detector (DAD): A Diode Array Detector, also known as a Photodiode Array (PDA) detector, enhances the analytical capability by acquiring the entire UV-visible spectrum for any point in the chromatogram. This is particularly useful for peak purity assessment and for the simultaneous analysis of this compound and other compounds or derivatives, which may have different absorption maxima. nih.gov One study utilized a DAD system for the analysis of a this compound derivative, detecting the parent compound at 280 nm and the derivative at 350 nm within the same run. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a Mass Spectrometry detector (LC-MS) provides a powerful tool for both quantification and structural elucidation, especially for identifying impurities and degradation products. nih.govmdpi.com While standard HPLC methods for this compound often use phosphate buffers that are incompatible with MS, methods have been developed using volatile mobile phase modifiers like formic acid to enable MS detection. nih.govmdpi.com LC-MS/MS has been instrumental in identifying known impurities and thermal degradation products of this compound. nih.govmdpi.com
Table 1: Examples of HPLC-UV Methods for this compound Quantification
| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength (λ) | Reference |
|---|---|---|---|---|
| C18 Column | Water: Acetonitrile (85:15 v/v) with 0.5% Formic Acid | 1.2 mL/min | Not Specified | nih.gov |
| Bondapak C18 | Methanol: Sodium Dihydrogen Phosphate Buffer (35:65 v/v), pH 2.75 | 1.0 mL/min | 288 nm | |
| C18 Column | Tetrabutylammonium Hydroxide (B78521) (pH 6.5): Acetonitrile (3:1 v/v) | Not Specified | 280 nm | semanticscholar.org |
| C18 Column | 0.1M Sodium Dihydrogen Phosphate (pH 2.5): Methanol (3:1) | 1.0 mL/min | 254 nm | ijpsr.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to substantially faster analysis times and improved resolution and sensitivity. While detailed applications are not as extensively documented in readily available literature as conventional HPLC, Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been cited as a technique used for the analysis of this compound. researchgate.net The principles of UHPLC make it highly suitable for high-throughput quality control and for the detection of trace-level impurities in this compound samples.
Spectroscopic Techniques for this compound Analysis
Spectroscopic techniques are fundamental for both the quantification and the structural characterization of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative determination of this compound in bulk and pharmaceutical formulations. The method relies on measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). For this compound, the λmax is consistently observed around 287-290 nm in various solvents. The concentration is determined based on the Beer-Lambert law, which states a linear relationship between absorbance and concentration within a specific range.
Table 2: UV-Visible Spectrophotometry Parameters for this compound Quantification
| Solvent | λmax | Linear Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| Methanol | 288 nm | 2-10 | 0.999 | |
| Methanol and Water | 287 nm | 2-20 | 0.999 | |
| Phosphate Buffer | 288 nm | 4-20 | 0.9981 | |
| Aqueous Medium | 290 nm | 1-15 | Not Specified |
Spectrofluorimetry offers a highly sensitive alternative for this compound determination. These methods often involve either derivatization to create a fluorescent product or the use of a fluorescent probe that interacts with this compound.
One method is based on a derivatization reaction of this compound with 2-cyanoacetamide in an ammonia medium at elevated temperatures. This reaction forms a highly fluorescent product that can be measured with high sensitivity. Another approach utilizes a terbium-danofloxacin (Tb³⁺-Dano) complex as a fluorescent probe. The presence of this compound quenches the fluorescence of this probe, and the decrease in fluorescence intensity is directly proportional to the concentration of this compound.
Table 3: Spectrofluorimetric Methods for this compound Detection
| Method | Excitation λ (nm) | Emission λ (nm) | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| Derivatization with 2-cyanoacetamide | 330 nm | 378 nm | 0.02 - 4 µg/mL | 2.95 ng/mL |
| Fluorescence quenching of Tb³⁺-Dano probe | 347 nm | 545 nm | 8.8x10⁻⁸ - 8.8x10⁻⁷ mol/L | 2.8x10⁻⁸ mol/L |
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used for the structural elucidation of molecules by probing their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). Since different functional groups absorb at characteristic frequencies, the resulting IR spectrum serves as a molecular "fingerprint." This allows for the identification of the compound by comparing its spectrum to a reference. For this compound, IR spectroscopy can confirm the presence of key functional groups integral to its structure. Research has identified characteristic absorption peaks for this compound trihydrate at wavenumbers such as 3564.72 cm⁻¹ and 3293.56 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). For a vibrational mode to be Raman active, it must involve a change in the molecule's polarizability. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This complementary nature makes the combined use of IR and Raman spectroscopy a robust approach for unambiguous structural characterization of this compound, confirming its molecular structure and identifying its solid-state forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework, confirming the identity and purity of the compound.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide insight into their local electronic environment. For instance, the protons of the aminothiazole ring, the olefinic proton, and the protons within the β-lactam and dihydrothiazine rings all appear at characteristic chemical shifts. The coupling constants (J) between adjacent protons help to establish the connectivity of the molecule.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Together, these NMR techniques provide a complete picture of the this compound structure, essential for quality control and characterization.
Mass Spectrometry (MS) and Tandem MS for this compound and its Metabolites/Degradants
Mass Spectrometry (MS) and its tandem configuration (MS/MS) are powerful analytical techniques for the determination, identification, and quantification of this compound, its metabolites, and degradation products. These methods offer high sensitivity and selectivity, making them ideal for analyzing complex matrices.
In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) setup, this compound is first separated from other components and then ionized, commonly using electrospray ionization (ESI). The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, the protonated molecular ion [M+H]⁺ is observed at an m/z of 454. scispace.com
Tandem MS (MS/MS) is particularly useful for structural confirmation and identifying unknown compounds. In this technique, the parent ion (e.g., m/z 454 for this compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, the MS/MS fragmentation of the protonated molecular ion produces significant product ions at m/z 285, 241, 210, and 182. scispace.com
This methodology has been successfully applied to identify thermal degradation products and impurities of this compound. nih.govresearchgate.net For example, a degradation product showing a protonated molecular ion at m/z 428 was identified as impurity B. scispace.com By analyzing the fragmentation patterns of peaks that appear under stress conditions (e.g., heat), researchers can identify and characterize various related substances, which is crucial for stability testing and ensuring the quality of pharmaceutical formulations. nih.govresearchgate.net
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| This compound | 454 | 285, 241, 210, 182 | scispace.com |
| Impurity B | 428 | 410, 384 | scispace.com |
Electrochemical Methods for this compound Determination
Electrochemical methods represent a rapid, cost-effective, and sensitive alternative to traditional chromatographic techniques for the determination of this compound. These methods are based on measuring the electrical response (e.g., current or potential) arising from the oxidation or reduction of this compound at an electrode surface.
Voltammetric Techniques (Cyclic, Differential Pulse, Square Wave Voltammetry)
Voltammetric techniques are widely used for the analysis of this compound in pharmaceutical formulations and biological fluids. nih.gov The electrochemical behavior of this compound has been studied using methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). nih.gov
Studies using a glassy carbon electrode have shown that this compound undergoes an irreversible, diffusion-controlled oxidation process that is dependent on pH. nih.govbohrium.com The oxidation appears to involve the 2-aminothiazole ring in the side chain. Other studies using a hanging mercury drop electrode (HMDE) have investigated the electroreduction of this compound, which also occurs as an irreversible and diffusion-controlled process. nih.govresearchgate.net
DPV and SWV are particularly valued for quantitative analysis due to their high sensitivity and effective discrimination against background charging currents. pineresearch.compineresearch.com These techniques have been successfully developed and validated for this compound determination in various media, including pharmaceutical tablets, human serum, urine, and breast milk, often without requiring complex extraction steps. nih.govnih.gov The relationship between peak current and this compound concentration is typically linear over a specific range, allowing for accurate quantification. nih.gov
| Technique | Electrode | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| DPV & SWV | Glassy Carbon Electrode | Spiked Serum | 6 µM - 200 µM | Not Specified | nih.gov |
| DPV & SWV | Glassy Carbon Electrode | Urine | 8 µM - 200 µM | Not Specified | nih.gov |
| SWCAdSV | Hanging Mercury Drop Electrode | Bulk Drug | 50 ng/mL - 25.6 µg/mL | 3.99 ng/mL | nih.gov |
| DPCAdSV | Hanging Mercury Drop Electrode | Bulk Drug | 50 ng/mL - 25.6 µg/mL | 7.98 ng/mL | nih.gov |
| DPV | Modified Carbon Paste Electrode | Pharmaceuticals | 0.03 µM - 900 µM | 0.025 µM | bohrium.com |
Amperometric Sensors for this compound Analysis
Amperometric sensors, which measure the current produced by the electrochemical oxidation or reduction of an analyte at a constant potential, have been developed for this compound analysis. These sensors often employ chemically modified electrodes to enhance sensitivity, selectivity, and stability.
For example, a nanostructured electrochemical sensor was developed using a carbon paste electrode modified with a nanocomposite of reduced graphene oxide, cobalt ferrite (CoFe₂O₄), and an ionic liquid. bohrium.comnih.gov This modification significantly enhances the electrocatalytic activity towards the oxidation of this compound. The performance of such sensors is often evaluated using techniques like chronoamperometry, which studies the current response over time to a step change in potential, providing insights into the reaction kinetics. bohrium.comnih.gov These sensors demonstrate high performance for analyzing this compound in pharmaceutical and biological samples. bohrium.com
Development of Biosensors and Chemosensors for this compound Detection
The development of biosensors and chemosensors offers highly selective and sensitive platforms for this compound detection. These devices couple a molecular recognition element with a signal transducer.
Chemosensors: A chemosensor is a receptor that translates a chemical signal into a measurable action potential, detecting specific chemical stimuli in its environment. mdpi.com For this compound, chemosensors have been developed using molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. An electrochemical sensor for this compound was constructed by modifying a glassy carbon electrode with expanded graphene oxide and gold nanowires, followed by electropolymerization of a polyaniline-based MIP layer on the surface. nih.govresearchgate.net This MIP-based sensor demonstrated a linear response for this compound in the nanomolar concentration range and was successfully used to detect traces of the drug in serum and urine samples. nih.govresearchgate.net
Biosensors: Biosensors utilize biological components like enzymes, antibodies, or nucleic acids as the recognition element. researchgate.net While specific biosensors for this compound are an emerging area, the principles are well-established. For instance, aptamer-based sensors, which use short single-stranded DNA or RNA sequences (aptamers) that bind to specific targets with high affinity, are a promising approach. mdpi.com The binding of this compound to an immobilized aptamer on an electrode surface would cause a conformational change, leading to a detectable electrochemical signal. The high specificity of biorecognition elements allows these sensors to function effectively in complex biological matrices. mdpi.comtudublin.ie
Capillary Electrophoresis (CE) and Electrokinetic Chromatography for this compound
Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.org It offers advantages over HPLC, such as rapidity, simplicity, and lower reagent consumption. researchgate.net CE and its related modes, like Micellar Electrokinetic Chromatography (MEKC), have been effectively applied to the analysis of this compound.
Capillary Zone Electrophoresis (CZE): In CZE, analytes are separated in an electrolyte-filled capillary based on their charge-to-size ratio. This technique has been used for the simultaneous determination of this compound and other drugs, such as Ofloxacin and Linezolid. researchgate.netnih.gov Separation is optimized by adjusting parameters like the background electrolyte (BGE) composition, concentration, pH, and the applied voltage. nih.gov For instance, a successful separation of this compound and Linezolid was achieved using a 100 mM borate buffer at pH 10.2. nih.gov
Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that uses surfactants (like sodium dodecyl sulphate) added to the buffer above their critical micelle concentration. This creates a pseudostationary phase (micelles) and allows for the separation of both charged and neutral analytes. A MECC method was developed for this compound determination using a phosphate buffer containing sodium dodecylsulphate, demonstrating good linearity and sensitivity. chinjmap.com High-performance capillary electrophoresis has also been shown to be effective in separating this compound from its five main metabolites, highlighting the technique's resolving power. nih.gov
| Method | Analyte(s) | Buffer System | Voltage / Temp | Detection (nm) | Linear Range | LOD | Reference |
|---|---|---|---|---|---|---|---|
| CZE | This compound & Ofloxacin | 10 mM Phosphate (pH 10) | 25 kV / 25°C | 254 | 5–200 µg/mL | 0.21 µg/mL | researchgate.net |
| CZE | This compound & Linezolid | 100 mM Borate (pH 10.2) | Not Specified | 285 | Not Specified | Not Specified | nih.gov |
| MEKC | This compound | 70 mM Phosphate, 100 mM SDS (pH 7.0) | 15 kV / 25°C | 254 | 6.08–777.98 µg/mL | 1.03 µg/mL | chinjmap.com |
| HPCE (Zone Electrophoresis) | This compound & 5 metabolites | Phosphate buffer (pH 6.8) | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |
Microbiological Assay Techniques for this compound Potency Evaluation (In Vitro)
Microbiological assays are essential for determining the potency of this compound, providing a measure of its biological activity which may not be fully captured by chemical methods alone. banglajol.info These assays are based on the principle of measuring the inhibition of microbial growth caused by the antibiotic. The agar diffusion method is a widely recognized technique for this purpose. banglajol.infodergipark.org.tr
The cylinder-plate or cup-plate method, a type of agar diffusion assay, involves placing solutions of this compound at various concentrations into cylinders on an agar plate previously inoculated with a susceptible test microorganism. banglajol.infoump.ac.id After incubation, the diameter of the zone of inhibition around each cylinder is measured. This zone size is proportional to the concentration of the antibiotic, allowing for the quantification of its potency by comparing the results to a standard curve. dergipark.org.tr
The selection of the test organism is a critical factor. Studies have aimed to optimize the bacterial strain and inoculum concentration for developing a robust potency test for this compound. For instance, research has identified Escherichia coli ATCC 10536 at a 1.0% inoculum concentration as optimal for assaying a this compound reference standard using the cylinder cup method. ump.ac.id Other organisms commonly used in susceptibility testing for this compound include Staphylococcus aureus and various members of the Enterobacteriaceae family. japsonline.comnih.gov
Minimum Inhibitory Concentration (MIC) is another key parameter evaluated through microbiological assays. It represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. dergipark.org.trjapsonline.com For this compound, MIC values have been extensively studied against a wide range of pathogens. For example, against standard cultures of E. coli (ATCC # 25922), the MIC of this compound has been reported in the range of 0.5 to 1 µg/mL. japsonline.com It is highly active against Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and most Enterobacteriaceae, often inhibiting them at concentrations ≤ 0.25 µg/mL. nih.gov However, it is less active against staphylococci. nih.gov
| Parameter | Methodology | Test Organism Example | Typical Finding/Result | Reference |
|---|---|---|---|---|
| Potency Assay | Cylinder-Plate/Cup-Plate Agar Diffusion | Escherichia coli ATCC 10536 | Zone of inhibition diameter is proportional to this compound concentration. | ump.ac.id |
| Susceptibility Testing | Broth Microdilution / Agar Dilution | E. coli (Standard Strain) | MIC reported between 0.5 - 1 µg/mL. | japsonline.com |
| Susceptibility Testing | Broth Microdilution / Agar Dilution | S. aureus (Standard Strain) | MIC reported at 8 µg/mL. | japsonline.com |
| Susceptibility Testing | Broth Microdilution / Agar Dilution | Enterobacteriaceae (various) | 90% of isolates inhibited by ≤ 1.0 µg/mL. | nih.gov |
Sample Preparation Techniques for this compound Analysis in Diverse Matrices (e.g., Environmental, In Vitro Biological)
The accurate quantification of this compound in various matrices requires effective sample preparation to remove interfering substances and concentrate the analyte. The choice of technique depends heavily on the nature of the sample matrix.
In Vitro Biological Matrices (Plasma/Serum): For the analysis of this compound in human plasma or serum, protein precipitation is a common and straightforward extraction method. researchgate.net This technique involves adding a precipitating agent to the biological sample to denature and remove proteins, which can interfere with chromatographic analysis.
Acetonitrile: This is a frequently used solvent for protein precipitation in this compound analysis. thaiscience.info In one method, acetonitrile is added to a plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant, containing this compound, can then be directly injected into an HPLC system. thaiscience.info
Trichloroacetic Acid: A method for bioequivalence studies used a single-step protein precipitation with 5% w/v trichloroacetic acid to extract this compound from human plasma. juniperpublishers.com
Mixed Solvents: A combination of perchloric acid, methanol, and acetonitrile has also been successfully used. semanticscholar.org In this procedure, the mixture is added to the plasma sample, vortexed, and centrifuged. The clear supernatant is then collected for HPLC analysis. semanticscholar.org
Environmental Matrices (Wastewater): Analysis of this compound in environmental samples like pharmaceutical production wastewater presents different challenges, such as lower concentrations and complex matrix components. Liquid-liquid extraction (LLE) is a suitable technique for these applications. A simple and rapid HPLC method was developed for analyzing this compound in wastewater where samples were treated using LLE with chloroform to eliminate contaminants before instrumental analysis. researchgate.net Another study on this compound removal from wastewater utilized a nano adsorbent, demonstrating high removal efficiency. mdpi.comresearchgate.net
| Matrix | Technique | Reagents/Procedure | Key Outcome | Reference |
|---|---|---|---|---|
| Human Plasma | Protein Precipitation | Addition of acetonitrile, vortex mixing, and centrifugation. | Satisfactory recovery and a chromatogram without interfering peaks. | thaiscience.info |
| Human Plasma | Protein Precipitation | Addition of perchloric acid, methanol, and acetonitrile, followed by vortexing and centrifugation. | Average drug recovery from plasma was 98.2%. | semanticscholar.org |
| Human Plasma | Protein Precipitation | Addition of 5% w/v trichloroacetic acid containing an internal standard, followed by vortexing and centrifugation. | Specific and accurate quantification with no endogenous peak interference. | juniperpublishers.com |
| Wastewater | Liquid-Liquid Extraction (LLE) | Extraction with chloroform to remove contaminants. | Recovery values were found in the range of 97.4–106.0%. | researchgate.net |
Validation Principles for this compound Analytical Methods
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net For this compound, analytical methods are typically validated according to guidelines from the International Conference on Harmonisation (ICH), such as the Q2(R1) guideline. globalresearchonline.netjetir.orgscielo.br The key validation parameters ensure the reliability, consistency, and accuracy of the results.
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. medipol.edu.tr For this compound, this is often demonstrated by analyzing forced degradation samples (e.g., acid/base hydrolysis, oxidation) to show that the drug peak is well-resolved from any degradant peaks. scielo.brmedipol.edu.tr
Linearity: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. medipol.edu.tr For this compound analysis, methods typically show high correlation coefficients (R² > 0.999). researchgate.netmedipol.edu.tr Reported linear ranges vary depending on the technique, for example, 10-250 μg/mL for HPLC methods. researchgate.net
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 50%, 100%, 150%). globalresearchonline.netjetir.org For this compound assays, recovery values are typically expected to be within 98-102%. researchgate.net
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. medipol.edu.tr
Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations, such as different days, analysts, or equipment. medipol.edu.tr For both, the results are expressed as the relative standard deviation (RSD), which should typically be less than 2%. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. medipol.edu.tr The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. medipol.edu.tr These values establish the sensitivity of the method. For an HPLC method, the LOD and LOQ for this compound were reported as 59.3 ng/ml and 179.8 ng/ml, respectively. medipol.edu.tr
Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jetir.org Variations may include changes in mobile phase composition (±2%), flow rate (±0.2 mL/min), or pH (±0.5). jetir.org
| Parameter | Definition | Common Acceptance Criteria for this compound | Reference |
|---|---|---|---|
| Specificity | Ability to measure the analyte in the presence of interferences. | Peak purity and resolution from degradation products/impurities. | medipol.edu.tr |
| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (R²) > 0.999. | researchgate.netmedipol.edu.tr |
| Accuracy | Closeness of results to the true value. | Percent recovery typically between 98-102%. | researchgate.net |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) < 2%. | researchgate.net |
| LOD | Lowest concentration that can be detected. | Determined by signal-to-noise ratio or calibration curve slope. E.g., 59.3 ng/mL (HPLC). | medipol.edu.tr |
| LOQ | Lowest concentration that can be quantified reliably. | Determined by signal-to-noise ratio or calibration curve slope. E.g., 179.8 ng/mL (HPLC). | medipol.edu.tr |
| Robustness | Capacity to remain unaffected by small method variations. | RSD of results should remain < 2% under varied conditions. | jetir.org |
Structure Activity Relationship Sar Studies of Cefixime Analogues
Identification of Key Pharmacophoric Elements within the Cefixime (B193813) Scaffold
For this compound specifically, critical pharmacophoric elements include:
The Cephem Nucleus: The strained β-lactam ring within this nucleus is the reactive center, responsible for acylating the active site of PBPs, thereby inhibiting bacterial cell wall synthesis. drugbank.compatsnap.com
The C-7 Acylamino Side Chain: This is a crucial determinant of the antibacterial spectrum and resistance to β-lactamases. nih.gov In this compound, this side chain contains a 2-(2-aminothiazol-4-yl) group, which enhances its antibacterial activity. japsonline.comnih.gov
The (Z)-oxyimino Group: The methoxyimino or a similar oxyimino-acetoxy group attached to the acylamino side chain at C-7 provides significant stability against many β-lactamase enzymes. patsnap.comnih.gov
The C-3 Substituent: In this compound, the vinyl group at the C-3 position is important for its oral absorption. japsonline.comnih.gov
These elements collectively contribute to this compound's potent antibacterial activity and its characteristic pharmacokinetic profile.
Impact of C-3 Substituent Modifications on Antibacterial Activity and Stability
Modifications at the C-3 position of the cephem nucleus have a significant impact on the pharmacokinetic properties and, to some extent, the antibacterial activity of cephalosporins. In the case of this compound, the vinyl group at this position is a key feature that facilitates its oral absorption. japsonline.comnih.gov This is achieved through a carrier-mediated transport mechanism in the intestine. japsonline.com
SAR studies on cephalosporins have demonstrated that the nature of the C-3 substituent can influence:
Oral Bioavailability: The presence of a small, relatively lipophilic group like the vinyl group enhances absorption from the gastrointestinal tract.
Metabolic Stability: Modifications at C-3 can affect the metabolic pathway of the drug. For instance, the replacement of the acetoxymethyl group found in earlier cephalosporins with more stable substituents, like the vinyl group in this compound, prevents metabolic inactivation by esterases.
Antibacterial Potency: While the C-7 side chain is the primary determinant of the antibacterial spectrum, the C-3 substituent can modulate this activity. Studies on related compounds have shown that introducing different groups at this position can alter the drug's affinity for PBPs or its ability to penetrate the bacterial outer membrane. For example, analogs with a cyclopropyl (B3062369) or a trifluoromethyl group at the C-3 position have been shown to inhibit cephalexin (B21000) uptake. nih.gov
The following table summarizes the influence of different C-3 substituents on the properties of cephalosporin (B10832234) analogues based on general SAR principles.
| C-3 Substituent | Impact on Oral Absorption | Impact on Stability | Reference |
| Vinyl (as in this compound) | Enhanced | High | nih.gov, japsonline.com |
| Chloro | Moderate | Moderate | nih.gov |
| Methyl | Moderate | High | nih.gov |
| Propenyl | Variable | Moderate | jst.go.jp |
Influence of C-7 Side Chain Variations on PBP Binding Affinity and Beta-Lactamase Resistance
The C-7 acylamino side chain is a critical determinant of a cephalosporin's antibacterial spectrum and its stability against β-lactamases. nih.gov this compound's potent activity is largely attributed to the specific constituents of its C-7 side chain. japsonline.com
Key components of the C-7 side chain and their influence include:
Aminothiazole Ring: The presence of an amino-2-thiazole heterocycle is a common feature in third-generation cephalosporins and is known to significantly enhance antibacterial activity, particularly against Gram-negative bacteria. nih.gov
Oxyimino Group: The (Z)-methoxyimino group provides steric hindrance that protects the β-lactam ring from hydrolysis by many common β-lactamases produced by bacteria. nih.gov This feature is crucial for this compound's effectiveness against otherwise resistant strains. nih.gov
This compound exhibits a high affinity for specific penicillin-binding proteins (PBPs), which are the ultimate targets of β-lactam antibiotics. nih.gov It has a particular affinity for PBPs 3, 1a, and 1bs in Escherichia coli. nih.gov The inhibition of PBP3, in particular, is critical for its bactericidal action against many Gram-negative bacilli. nih.gov The high affinity of this compound for these essential PBPs can counterbalance factors such as slower penetration through the bacterial outer membrane compared to some other cephalosporins. nih.gov
Variations in the C-7 side chain can dramatically alter PBP binding affinity and β-lactamase resistance. For instance, modifications to the oxyimino moiety or the aminothiazole ring can broaden or narrow the antibacterial spectrum. jst.go.jp
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For this compound and its derivatives, QSAR models can help in understanding the structural requirements for potent antibacterial activity and in designing new, more effective analogues.
A QSAR study on cephalosporin derivatives, including this compound, revealed the importance of several molecular descriptors in determining their inhibitory action against transpeptidase, a key enzyme in bacterial cell wall synthesis. researchgate.net The model indicated that for enhanced activity, cephalosporin derivatives should possess:
Higher eccentric connectivity index: This descriptor relates to the shape and branching of the molecule.
Higher topological polar surface area (TPSA): This suggests that increased polarity in certain regions of the molecule is beneficial for activity.
Lower fragment complexity: A negative correlation was found with fragment complexity, indicating that simpler structures at the R1 and R2 substituent positions might be more effective. researchgate.net
The developed QSAR model showed good predictive efficiency, with a high correlation between the observed and predicted bioactivity values. researchgate.net Such models serve as powerful tools in the rational design of new cephalosporin antibiotics by allowing for the virtual screening of compounds before their synthesis and biological testing. nih.gov
| QSAR Descriptor | Correlation with Antibacterial Activity | Implication for this compound Analogues | Reference |
| Eccentric Connectivity Index | Positive | Increased branching may enhance activity. | researchgate.net |
| Topological Polar Surface Area (TPSA) | Positive | Higher polarity is favorable for transpeptidase inhibition. | researchgate.net |
| Fragment Complexity | Negative | Simpler substituents at key positions may be more effective. | researchgate.net |
Computational Design and Virtual Screening of Novel this compound Analogues
The principles of computational design and virtual screening are increasingly being applied to the discovery of novel antibiotics, including analogues of established drugs like this compound. nih.govresearchgate.net These methods leverage the understanding of the three-dimensional structures of bacterial targets, such as PBPs and β-lactamases, to design molecules with improved binding affinity and resistance profiles. nih.gov
The process typically involves:
Homology Modeling and Target Structure Preparation: Creating a 3D model of the target protein if one is not available experimentally. researchgate.net
Virtual Screening: Docking large libraries of virtual compounds into the active site of the target protein to predict their binding affinity and mode. nih.gov
Lead Optimization: Modifying the structures of the most promising "hit" molecules from the virtual screen to enhance their desired properties.
For this compound, this approach could be used to design novel analogues with:
Enhanced binding to PBPs from resistant strains: By understanding the structural changes in mutant PBPs, new side chains can be designed to overcome resistance. oup.comresearchgate.net
Improved stability to a wider range of β-lactamases: Computational modeling can help in designing modifications that further protect the β-lactam ring from enzymatic degradation. mdpi.com
Novel mechanisms of action: While targeting PBPs is the primary mechanism, computational methods could explore derivatives that might have secondary targets or inhibitory effects.
Molecular dynamics simulations can further refine this process by assessing the stability of the ligand-protein complexes over time. nih.govnih.gov
Conformational Flexibility of this compound and its Role in Molecular Interactions
The conformational flexibility of a drug molecule is its ability to adopt different three-dimensional shapes, which is crucial for its interaction with biological targets. osu.edu For this compound, its flexibility allows it to adapt its conformation to fit optimally into the active site of various PBPs. arxiv.org This "induced fit" mechanism is a key aspect of its broad spectrum of activity.
Molecular dynamics simulations have been used to study the stability of this compound's binding mode. nih.gov These studies have shown that the initial binding pose of this compound within a target's active site is generally maintained throughout the simulation, indicating a stable interaction. nih.gov The root mean square deviation (RMSD) values from such simulations provide a measure of this stability. nih.gov
The flexibility of this compound is not only important for its binding to the target PBPs but also plays a role in its ability to evade hydrolysis by some β-lactamases. nih.gov The conformation adopted by this compound within the active site of a β-lactamase may not be conducive to the catalytic steps required for its inactivation. nih.gov Understanding the conformational landscape of this compound and its analogues is therefore essential for designing new derivatives with improved properties. nih.gov
Advanced Drug Delivery Systems and Formulation Science for Cefixime Non Clinical Focus
Microencapsulation and Nanoencapsulation Strategies for Cefixime (B193813)
Microencapsulation and nanoencapsulation are processes where this compound particles are coated with a polymeric material to create micro- or nanometer-sized capsules. These strategies offer a promising approach to modify the drug's release profile and improve its stability.
Researchers have investigated various polymers for the encapsulation of this compound. The choice of polymer and the encapsulation technique significantly influence the characteristics of the resulting micro- or nanoparticles, such as particle size, drug loading efficiency, and release kinetics. Common methods employed include solvent evaporation, spray drying, and ionic gelation. For instance, studies have demonstrated the successful encapsulation of this compound using biodegradable polymers, leading to a controlled and sustained release of the drug over an extended period. This controlled release is advantageous in maintaining therapeutic drug concentrations while potentially reducing dosing frequency.
Liposomal and Vesicular Delivery Systems for this compound Encapsulation
Liposomes and other vesicular systems, such as niosomes, are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. These systems are being explored as carriers for this compound to enhance its therapeutic efficacy.
The encapsulation of this compound in liposomes has been shown to improve its solubility and protect it from degradation. One study reported the preparation of this compound liposomes using the thin lipid film hydration method, achieving a high drug entrapment efficiency of 95.03%. nih.govresearchgate.net Such systems can be designed to target specific sites in the body, potentially increasing the drug's concentration at the site of infection while minimizing systemic side effects. Niosomal formulations of this compound, prepared using non-ionic surfactants like Span 60 and cholesterol, have also demonstrated high entrapment efficiency and a controlled release profile. taylorfrancis.comnih.gov
Polymeric Nanoparticles and Dendrimers as this compound Carriers
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure that can be engineered to carry drug molecules.
The preparation of this compound-loaded polymeric nanoparticles using hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) has been shown to significantly improve the drug's physicochemical properties. nih.gov Techniques such as spray drying can transform the crystalline nature of this compound into a more soluble amorphous form. nih.gov Studies using polymer blends, such as polycaprolactone (B3415563) (PCL) and hydroxypropyl methylcellulose (B11928114) (HPMC), have resulted in nanoparticles with high drug loading and a controlled release over 30 days. researchgate.net
Dendrimers offer a novel platform for this compound delivery. Research on pH-responsive chitosan (B1678972) dendrimer hydrogels has demonstrated their potential for the controlled release of this compound. nih.gov In one study, these hydrogels released 84.98% of the encapsulated this compound in simulated gastric fluid and 80.14% in a phosphate-buffered saline (PBS) solution over 8.5 hours, indicating a pH-sensitive release mechanism that could be beneficial for oral drug delivery. nih.gov
Solid Dispersion and Amorphous Formulations for Enhanced Solubility of this compound
Solid dispersion is a technique used to improve the dissolution rate of poorly water-soluble drugs by dispersing the drug in a solid carrier matrix. This approach can convert the drug from a crystalline to a more soluble amorphous state.
Numerous studies have highlighted the effectiveness of solid dispersions in enhancing the solubility of this compound. nih.govresearchgate.netnih.govresearchgate.netajprd.com By using various hydrophilic carriers such as starches, hydroxypropyl cellulose (B213188) (HPC), and polyethylene (B3416737) glycols (PEGs), researchers have achieved a significant increase in the aqueous solubility of this compound. For example, a ternary solid dispersion system using starch and HPC increased this compound's solubility threefold. nih.govnih.gov X-ray diffraction (XRD) and differential scanning calorimetry (DSC) analyses have confirmed the transformation of this compound from its crystalline form to an amorphous state within these formulations. nih.govnih.govnih.gov
| Carrier(s) | Method | Key Finding | Reference |
|---|---|---|---|
| Starch and Hydroxypropyl Cellulose (HPC) | Solvent Evaporation | Increased solubility to 15.2± 0.23 mg/mL (threefold increase). | nih.govnih.gov |
| Polyvinylpyrrolidone K30 (PVP) | Spray Drying | Transformation of crystalline this compound to an amorphous form, improving solubility and dissolution. | nih.gov |
| Guar Gum | Solid Dispersion | Improved solubility and dissolution rate compared to the pure drug. | researchgate.net |
| PEG 6000, PEG 4000 | Solid Dispersion | Increased bioavailability of this compound trihydrate. | researchgate.net |
| Croscarmellose Sodium | Solvent Evaporation, Kneading, Physical Mixing, Co-grinding | Enhanced dissolution rate of this compound. | researchgate.net |
Prodrug Approaches for this compound (Molecular Design and In Vitro Evaluation)
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. Designing a prodrug of this compound could be a strategy to overcome its solubility and permeability challenges. The molecular design would involve chemically modifying the this compound molecule, for instance, by adding a promoiety that improves its physicochemical properties.
The in vitro evaluation of a potential this compound prodrug would be crucial to assess its viability. This would involve a series of experiments to determine its chemical stability, enzymatic hydrolysis, and transport across biological membranes. Chemical stability studies would ensure that the prodrug remains intact in various pH conditions mimicking the gastrointestinal tract. Enzymatic stability would be evaluated in mediums like Caco-2 homogenate and rat liver homogenate to understand the rate and extent of its conversion to the active this compound. nih.gov An ideal prodrug would exhibit sufficient stability to reach its target site before being hydrolyzed to release the active drug in a controlled manner.
Theoretical Frameworks for Targeted Delivery Systems (e.g., Ligand-Directed Systems)
Targeted drug delivery aims to increase the concentration of a drug at a specific site in the body, such as the site of infection, thereby enhancing efficacy and reducing off-target side effects. For this compound, a theoretical framework for targeted delivery could involve ligand-directed systems.
This approach relies on attaching a targeting moiety, or ligand, to the drug carrier (e.g., nanoparticle, liposome) that specifically recognizes and binds to receptors overexpressed on target cells or tissues. researchgate.net For bacterial infections, ligands could be designed to recognize specific structures on the bacterial cell wall. Alternatively, in certain infections, inflammatory markers at the site of infection could be targeted. The design of such a system requires a thorough understanding of the pathophysiology of the infection to identify unique molecular targets. The theoretical framework would involve selecting a suitable ligand, a compatible drug carrier for this compound, and a method for conjugating the ligand to the carrier without compromising the activity of either component.
Stability and Release Kinetics of this compound from Novel Delivery Systems (In Vitro Characterization)
The in vitro characterization of novel this compound delivery systems is essential to predict their in vivo performance. This involves assessing their stability under various conditions and studying the kinetics of drug release.
Stability studies are typically conducted at different temperatures and humidity levels to determine the shelf-life of the formulation. For example, formulations have been found to be stable at 45°C and 75% relative humidity for a period of 21 days.
The release kinetics of this compound from these novel systems are evaluated using dissolution apparatus. The data obtained are then fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release. For instance, studies on floating tablets of this compound have shown that the drug release follows a mixed zero-order and first-order kinetics and is best described by the Higuchi model, indicating a diffusion-controlled release mechanism. Similarly, sustained-release matrix tablets have demonstrated zero-order release kinetics with a non-Fickian diffusion mechanism.
| Formulation Type | Release Profile | Kinetic Model(s) | Release Mechanism | Reference |
|---|---|---|---|---|
| Floating Tablets | Sustained release over 12 hours | Mixed zero-order and first-order; Higuchi model | Diffusion-controlled | |
| Sustained Release Matrix Tablets | Sustained release over 12 hours | Zero-order; Korsmeyer-Peppas model | Non-Fickian diffusion | |
| Gastroretentive Floating Matrix Tablets | Sustained release over 12 hours | Zero-order; Korsmeyer-Peppas model (n=0.753) | Non-Fickian diffusion | |
| Polymeric Nanoparticles (PCL/HPMC) | Controlled release over 30 days (84.66%±2.53) | Not specified | Not specified | researchgate.net |
Environmental Fate, Degradation, and Ecotoxicological Aspects of Cefixime
Occurrence and Distribution of Cefixime (B193813) in Environmental Compartments (Water, Soil)
Pharmaceutical compounds, including antibiotics like this compound, have been detected in various environmental matrices globally, such as surface water, groundwater, drinking water, municipal sewage, and soil. nih.govarabjchem.orgchemrevlett.comslu.sefrontiersin.org Wastewater treatment plants (WWTPs) are considered a primary source of these emerging pollutants in the aquatic environment. slu.sefrontiersin.org The presence of active antibiotic residues in environmental matrices is often attributed to runoff from domestic, agricultural, and industrial effluents. chemrevlett.com
Studies have reported the occurrence of cephalosporins in aqueous environments, including surface and groundwater, as well as municipal and hospital wastewater. nih.gov The concentration of cephalosporins in antibiotic-producing wastewater can be significant, with one study reporting a mean concentration of seven cephalosporins at 24.38 μg/L due to their poor biodegradability. nih.gov Another study found average concentrations of seven cephalosporins ranging from 12.85–141.55 μg/L in influent and 0.05–24.38 μg/L in effluents. nih.gov Human consumption alone is estimated to contribute significantly to antibiotic concentrations in rivers globally, with this compound being identified as a dominant contributor in some regions. oup.com
Degradation Pathways of this compound in Natural Systems (Photodegradation, Biodegradation, Hydrolysis)
This compound can undergo degradation in natural systems through various pathways, including photodegradation, biodegradation, and hydrolysis.
Photodegradation: Photodegradation, particularly direct photolysis, is considered a potentially important elimination process for cephalosporin (B10832234) antibiotics in surface water. acs.org While some cephalosporins primarily undergo direct photolysis, others are transformed mainly by indirect photolysis, influenced by factors like bicarbonate and nitrate (B79036) in the water. acs.org Studies have shown that exposure to UV radiation can lead to the degradation of this compound. derpharmachemica.com For instance, exposing this compound trihydrate to UV radiation at 254 nm for 150 minutes resulted in a decrease in drug content to about 70%. derpharmachemica.com Photolytic degradation in river water can be slower compared to ultrapure water due to the presence of organic matter and turbidity. mdpi.com
Biodegradation: Biological treatment processes, such as those used in WWTPs, may not achieve complete removal of cephalosporins. uni-due.de While microorganisms in activated sludge can degrade organic substrates, the effectiveness of biodegradation for pharmaceuticals can be limited, partly due to their potential toxicity to the microorganisms involved. deswater.com Studies have shown that the removal efficiency of this compound trihydrate during biological treatment in a sequencing batch reactor was around 59.67% after 108 hours, which was lower than that of another pharmaceutical in the same study, potentially due to this compound's toxic nature. deswater.com
Hydrolysis: this compound is susceptible to hydrolysis, with its degradation being particularly sensitive to alkaline conditions. derpharmachemica.com Studies have demonstrated that this compound degrades significantly faster in alkaline solutions compared to acidic conditions. derpharmachemica.comnih.gov For example, more than 98% of the drug degraded in 30 minutes when heated with 0.1N sodium hydroxide (B78521) at 80°C, while degradation was slower in acidic conditions (around 50% after 7 hours with 0.1N hydrochloric acid at 80°C). derpharmachemica.com The lactam ring in cephalosporins is often opened during hydrolysis, which can lead to the formation of different compounds. nih.gov
Identification and Characterization of this compound Metabolites and Transformation Products in the Environment
The degradation of this compound in the environment can lead to the formation of various metabolites and transformation products. Forced degradation studies under different stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have shown that this compound is susceptible to degradation, resulting in the formation of multiple degradation products. nih.govakjournals.com For instance, one study identified four degradation products (CI–CIV) under various stress conditions. akjournals.com Photodegradation can lead to the formation of intermediate products, and in some cases, these byproducts have been found to be less photolabile and potentially more toxic than the parent compound. acs.org LC-MS analysis has been used to identify the intermediate products of this compound degradation in studies evaluating remediation processes. arabjchem.org
Ecotoxicological Assessment of this compound on Non-Target Organisms (In Vitro and Model Organism Studies)
Ecotoxicological assessments are crucial to understand the potential harm of this compound to non-target organisms in the environment. Studies using model organisms like Daphnia magna (a microcrustacean) and algae (Scenedesmus spec.) have been conducted to evaluate the toxicity of cephalosporins, including potential effects of their degradation products. nih.govnih.gov
One study investigating the toxicity of veterinary cephalosporins, ceftiofur (B124693) and cefapirin, noted that these antibiotics and their hydrolysis products induced deleterious effects in Daphnia magna. nih.gov While this study focused on other cephalosporins, it highlights the potential for this class of antibiotics and their transformation products to cause adverse effects in aquatic invertebrates. Another study assessing the toxicity of various pharmaceuticals, including cefotaxime (B1668864) (another cephalosporin), to Daphnia magna and Aliivibrio fischeri (a bacterium used in toxicity tests) found that some cephalosporins showed moderate toxic effects on A. fischeri. nih.gov
It is important to consider that the toxicity of transformation products may differ from the parent compound; in some cases, phototransformation of cephalosporins has been shown to result in higher toxicity. acs.org Bioassays using microorganisms like Escherichia coli and Staphylococcus aureus have also been employed to evaluate the toxicity of this compound and the reduction in toxicity after treatment processes. umsha.ac.irresearchgate.net
Advanced Oxidation Processes and Other Remediation Technologies for this compound Removal from Water
Conventional wastewater treatment methods are often insufficient to completely remove antibiotics like this compound from water. researchgate.netlums.ac.ir Consequently, more efficient treatment methods are being investigated and applied. researchgate.netlums.ac.ir Advanced oxidation processes (AOPs) have received increasing attention for their potential to remove antibiotics due to their fast reaction rates and strong oxidation capabilities. researchgate.netresearchgate.net
Various AOPs have been explored for this compound removal from aqueous solutions, including UV/H₂O₂ and sulfate (B86663) radical-based AOPs. researchgate.netresearchgate.netcabidigitallibrary.org Studies using the UV/H₂O₂ process have demonstrated high removal efficiencies for this compound, with parameters like pH, initial concentration, H₂O₂ concentration, and UV intensity influencing the removal rates. researchgate.netlums.ac.ircabidigitallibrary.org For example, 100% removal of 9 mg/L this compound was achieved in 3 hours using the UV/H₂O₂ process under specific conditions (pH 3, 5 mg/L H₂O₂, 36 Watt UV). researchgate.netlums.ac.ircabidigitallibrary.org Sulfate radical-based AOPs are also reported to be effective in eliminating this compound from wastewater. researchgate.netresearchgate.net Other advanced techniques being investigated include electrocoagulation, adsorption using materials like nanocomposites, and sono-electro-Fenton processes. researchgate.netresearchgate.netarabjchem.orgmdpi.com Adsorption using materials such as activated carbon, zeolites, and ion exchange resins is also a widely used technique for removing organic contaminants from water. encyclopedia.pub Biological treatment, while less effective for complete removal of antibiotics, is also utilized. encyclopedia.pub
Data from a UV/H₂O₂ study on this compound removal:
| Parameter | Condition | This compound Removal Efficiency |
| Initial Concentration | 9 mg/L | 100% (in 3 hours) researchgate.netlums.ac.ircabidigitallibrary.org |
| pH | 3 | Higher removal rates researchgate.netlums.ac.ircabidigitallibrary.org |
| H₂O₂ Concentration | 5 mg/L | Higher removal rates researchgate.netlums.ac.ircabidigitallibrary.org |
| UV Radiation Intensity | 36 Watt | Higher removal rates researchgate.netlums.ac.ircabidigitallibrary.org |
Data from an electrocoagulation study on this compound removal:
| Parameter | Condition | This compound Removal Efficiency |
| pH | 6 | 90.1% researchgate.net |
| Initial Concentration | 5 mg/L | 90.1% researchgate.net |
| Electric Current Intensity | 0.7 A | 90.1% researchgate.net |
| Retention Time | 60 min | 90.1% researchgate.net |
These advanced remediation technologies offer promising approaches for reducing the environmental burden of this compound and its potential ecological risks.
Computational Chemistry and Bioinformatics Applications in Cefixime Research
Molecular Dynamics Simulations of Cefixime-Target Protein Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. In the context of This compound (B193813), MD simulations are employed to investigate its binding to target proteins, providing insights into the stability of the complex and the nature of the interactions.
Studies have utilized MD simulations to explore the interaction of this compound with various proteins. For instance, MD simulations were used to analyze the binding modes of this compound with mutated TEM beta-lactamase enzymes. These simulations revealed that certain mutations, such as Ala237Arg and Ala237Lys, can lead to specificity shifts, enhancing this compound binding through the formation of salt bridges with the negatively-charged side chain of the antibiotic plos.org. The stability of these interactions was confirmed through MD simulations plos.org. Analysis of interactions during MD simulations showed that this compound forms a greater number of pi interactions compared to ampicillin (B1664943) when binding to TEM-Ala237Arg, likely due to this compound's more aromatic structure plos.org.
MD simulations have also been applied to study the potential interaction of this compound with proteins from SARS-CoV-2. While other compounds showed stronger binding, this compound also exhibited binding interactions in the active pockets of target proteins of SARS-CoV-2 in docking studies, and these interactions were further explored using MD simulations nih.gov.
Furthermore, MD simulations have been used to investigate the potential of this compound to inhibit GSK3β, a serine/threonine kinase. Simulations revealed stable interactions between this compound and the GSK3β binding pocket and suggested the possibility of covalent bond formation between the β-lactam carbonyl carbon of this compound and the nucleophilic thiol of Cys-199 in GSK3β rsc.orgrsc.orgnih.gov. This predicted covalent interaction was supported by in vitro screening data showing increased potency of this compound against GSK3β after preincubation rsc.orgrsc.orgnih.gov.
Quantum Chemical Calculations for this compound's Electronic Structure and Reactivity
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to determine the electronic structure and properties of molecules, which can predict their reactivity and behavior. For this compound, these calculations provide insights into its molecular orbitals, energy levels, and charge distribution, influencing its interactions and stability.
Quantum chemical calculations have been performed on this compound to analyze its electronic properties, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) scirp.orgscirp.orgresearchgate.net. These parameters are important in understanding the reactivity of a chemical compound researchgate.net.
Studies have used DFT calculations to investigate the potential of this compound as a corrosion inhibitor. The calculated quantum chemical parameters were correlated with experimental inhibition efficiency, demonstrating the relationship between this compound's electronic structure and its ability to inhibit corrosion scirp.orgscirp.org. Global and local reactivity parameters, including softness and the fraction of electrons transferred, have also been calculated and analyzed for this compound in the context of its interaction with metal surfaces scirp.orgcam.ac.ukiapchem.org.
The optimized chemical structure of this compound has been determined using quantum chemical calculations at levels such as B3LYP with the 6-31G (d, p) basis set scirp.orgscirp.org.
Virtual Screening Approaches for Discovering this compound Potentiators or Novel Analogue Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify potential drug candidates or molecules that can modulate the activity of a target protein. In the context of this compound, virtual screening can be used to find compounds that enhance its activity (potentiators) or to identify novel molecular scaffolds with similar or improved properties.
Virtual screening has been employed in the search for β-lactam potentiators, compounds that can restore the efficacy of β-lactam antibiotics against resistant bacteria frontiersin.orgacs.org. While specific virtual screening studies focused on finding potentiators specifically for this compound were not extensively detailed in the search results, the methodology is directly applicable. Virtual screening can identify compounds that inhibit bacterial resistance mechanisms, such as beta-lactamases or efflux pumps, thereby potentiating the action of this compound.
Virtual screening can also be used in de novo drug design to generate novel molecular structures with desired properties mdpi.commednexus.org. This could involve searching for new scaffolds that bind to this compound's targets with higher affinity or that overcome resistance mechanisms. Studies have demonstrated the use of virtual screening to identify novel molecular scaffolds for inhibiting bacterial enzymes, which could serve as a basis for developing new antibiotic adjuvants or analogues acs.org.
Bioinformatics Analysis of this compound Resistance Genes and Their Global Dissemination
Bioinformatics plays a crucial role in understanding the genetic basis of antimicrobial resistance (AMR) and tracking the spread of resistance genes globally. For this compound, bioinformatics analysis focuses on identifying the genes and mutations responsible for resistance and monitoring their prevalence and dissemination in bacterial populations.
Resistance to this compound, particularly in Neisseria gonorrhoeae, is a significant public health concern researchgate.netmdpi.com. Bioinformatics analysis has identified key genetic determinants of this compound resistance in this pathogen. Mutations in the penA gene, which encodes penicillin-binding protein 2 (PBP2), are a primary mechanism of resistance to this compound and other third-generation cephalosporins frontiersin.orgresearchgate.netbiorxiv.orgnih.gov. Mosaic and non-mosaic penA alleles have been linked to reduced susceptibility and resistance to this compound researchgate.netbiorxiv.org.
Bioinformatics analysis also reveals the role of efflux pumps in this compound resistance. Mutations in the repressor and promoter genes of mtrR have been found to cause overexpression of microbial efflux pumps, contributing to reduced susceptibility to this compound researchgate.net.
Tracking the global dissemination of this compound resistance genes is a critical application of bioinformatics. Studies have used techniques like multilocus sequence typing (MLST) and whole-genome sequencing (WGS) to track the spread of resistant N. gonorrhoeae strains biorxiv.orgnih.govwho.int. Bioinformatics analysis of genome sequences allows for the identification of resistance genes, virulence factors, and the reconstruction of evolutionary pathways of resistant strains nih.govwho.int. This helps in understanding how resistance emerges and spreads geographically mdpi.combiorxiv.orgnih.govwho.int.
Data from global surveillance programs and genomic studies are analyzed using bioinformatics tools to monitor the prevalence of specific resistance alleles and sequence types associated with this compound resistance biorxiv.orgnih.gov. This information is vital for informing treatment guidelines and public health interventions researchgate.netnih.gov.
Machine Learning and Artificial Intelligence Applications in this compound SAR and Drug Design
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in drug discovery and development, including the study of Structure-Activity Relationships (SAR) and the design of new drug molecules. These techniques can analyze complex biological and chemical data to identify patterns, predict properties, and generate novel structures.
While specific applications of ML/AI directly to this compound SAR and de novo design were not explicitly detailed in the search results, the broader application of these technologies in antibiotic research and drug design is well-established and relevant mdpi.commednexus.orgnih.govnih.gov.
ML and AI can be used to build predictive models that correlate the chemical structure of this compound and its analogues with their biological activity against specific bacterial strains or resistance mechanisms mdpi.commednexus.orgnih.govcas.org. By analyzing large datasets of chemical structures and corresponding activity data, ML algorithms can identify key structural features that contribute to potency or resistance. This information can then be used to guide the design of novel this compound analogues with improved properties mdpi.comnih.gov.
Furthermore, ML can be applied to analyze complex biological data related to this compound, such as gene expression profiles in response to treatment or the genetic variations in resistant strains mdpi.com. This can help in identifying new targets for intervention or understanding the mechanisms of resistance in more detail. AI can also enhance virtual screening by improving the accuracy of docking predictions and prioritizing potential candidates for experimental testing mednexus.orgnih.gov.
Future Research Trajectories in Cefixime Chemistry and Biological Science
Exploration of Unconventional Synthetic Routes for Cefixime (B193813) and its Precursors
Research into this compound synthesis continues to seek more efficient, cost-effective, and environmentally friendly methods. While traditional synthetic routes exist, the exploration of unconventional approaches holds significant promise. This includes investigating alternative chemical pathways and utilizing novel catalytic systems to synthesize this compound and its precursors. For instance, studies on the synthesis of various organic compounds, including those with heterocyclic structures similar to parts of the this compound molecule, highlight the ongoing development of diverse synthetic methodologies beilstein-journals.org. The application of green chemistry principles in the synthesis of nanomaterials used in conjunction with this compound also suggests a broader trend towards more sustainable synthetic practices in related fields nih.gov. Precursor-directed biosynthesis and semi-synthesis, which involve incorporating chemically synthesized substrates into biological pathways, represent another unconventional approach being explored for natural product analogues and could potentially be relevant for complex molecules like this compound rsc.org.
Discovery and Development of Novel this compound Potentiators and Adjuvants (Molecular Perspective)
The increasing challenge of antibiotic resistance necessitates the discovery of compounds that can enhance the efficacy of existing antibiotics like this compound. Research in this area focuses on identifying novel potentiators or adjuvants that can restore or boost this compound's activity, particularly against resistant strains. These molecular entities could function by inhibiting bacterial resistance mechanisms, such as beta-lactamases (though this compound is generally stable against certain beta-lactamases drugbank.com), or by targeting other pathways that contribute to reduced susceptibility. The broader field of antibiotic adjuvants is actively exploring compounds that can potentiate antibiotic activity by minimizing or blocking resistance mechanisms, including those that go beyond beta-lactamase inhibition nih.gov. The discovery of small molecules that can act as vaccine adjuvants by triggering innate immune responses also illustrates the potential for identifying molecular entities that modulate biological responses to therapeutic agents u-tokyo.ac.jp.
Integration of Advanced Analytical Tools for Real-Time Monitoring of this compound in Complex Systems
Monitoring this compound in various complex systems, such as biological matrices or environmental samples, in real-time is crucial for understanding its pharmacokinetics, pharmacodynamics, and environmental fate. Future research will increasingly integrate advanced analytical tools to achieve this. Techniques like advanced mass spectrometry, sophisticated chromatographic methods, and novel electrochemical sensors are being developed and refined for the detection and quantification of pharmaceutical compounds in complex matrices. ijcrt.orgresearchgate.net For example, electrochemical sensors utilizing modified electrodes have shown promise for the sensitive detection of this compound in pharmaceutical and biological samples. researchgate.net The application of techniques like Raman spectroscopy for real-time monitoring of cellular dynamics also indicates the direction towards more integrated and real-time analytical approaches in pharmaceutical and biological research. ijcrt.org
Understanding Epigenetic Modifiers of this compound Resistance Mechanisms
While traditional understanding of antibiotic resistance has focused on genetic mutations and horizontal gene transfer, emerging research highlights the role of epigenetic modifications in contributing to resistance. f1000research.comnih.gov Future research will delve into understanding how epigenetic mechanisms, such as DNA methylation, histone modifications, and the regulation by non-coding RNAs, can influence bacterial susceptibility or resistance to this compound. f1000research.comresearchgate.netmdpi.com These epigenetic changes can alter gene expression patterns without changing the underlying DNA sequence, affecting bacterial responses to antibiotics. f1000research.com Studies are exploring how DNA methyltransferases and non-coding RNAs can act as transcriptional regulators, allowing bacteria to adapt to antibiotic stress. researchgate.net Understanding these epigenetic modifiers could reveal new targets for combating this compound resistance. researchgate.netmdpi.com
Application of Systems Biology and Omics Approaches to this compound's Mechanism of Action and Resistance Evolution
Systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) are powerful tools for gaining a holistic understanding of complex biological phenomena. nih.govfrontiersin.orgnih.gov Applying these approaches to this compound research can provide deeper insights into its mechanism of action at a system level and the intricate processes involved in the evolution of resistance. By integrating data from multiple omics layers, researchers can build comprehensive models that illustrate the complex molecular mechanisms and interconnected relationships involved in bacterial responses to this compound. nih.govfrontiersin.org This can help identify critical genes and pathways that play a significant role in resistance, potentially revealing novel targets for intervention. nih.gov
Leveraging Big Data and AI for Predictive Modeling in this compound Research
The increasing volume and complexity of data generated in pharmaceutical research, including data related to this compound, necessitate the use of big data analytics and artificial intelligence (AI). ijcrt.orgresearchgate.net Future research will leverage these technologies for predictive modeling in various aspects of this compound research, such as predicting its pharmacokinetic properties, optimizing synthesis routes, or forecasting resistance patterns. Machine learning algorithms, a subset of AI, can analyze large datasets to identify patterns and relationships that may not be apparent through traditional methods. ijcrt.orgresearchgate.net This can lead to the development of accurate models for predicting catalyst performance in degradation processes or optimizing complex separation procedures, which could be applied to this compound synthesis or purification. researchgate.netrsc.org AI and machine learning are also being integrated into systems biology approaches to accelerate progress in understanding and combating antimicrobial resistance. frontiersin.org
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to elucidate the biochemical mechanism of cefixime as a cell wall biosynthesis inhibitor?
- Methodological Answer : Begin with in vitro enzymatic assays targeting penicillin-binding proteins (PBPs) in bacterial cell walls. Use spectrophotometric methods (e.g., UV-Vis at 254 nm) to monitor β-lactamase activity inhibition . Validate findings with High-Performance Thin-Layer Chromatography (HPTLC) to assess drug stability and degradation products .
Q. How should researchers design studies to evaluate this compound’s efficacy against β-lactamase-producing pathogens?
- Methodological Answer : Employ a combination of minimum inhibitory concentration (MIC) assays and time-kill curve analyses. Incorporate molecular docking simulations to study this compound’s interaction with mutated PBPs. Use fractional factorial design to optimize variables like pH, temperature, and bacterial inoculum size .
Q. What standardized protocols ensure reproducibility in quantifying this compound trihydrate in pharmaceutical formulations?
- Methodological Answer : Follow International Council for Harmonisation (ICH) guidelines for validation. Use Quality by Design (QbD) principles, including Central Composite Design (CCD), to optimize spectrophotometric parameters (e.g., wavelength, reagent concentration) . Cross-validate results with HPLC-MS for trace-level quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies with varied demographics?
- Methodological Answer : Apply population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like age, renal function, and genetic polymorphisms. Use Bayesian analysis to integrate prior data and reduce uncertainty . Validate models with in silico simulations and clinical cohort studies .
Q. What strategies address bioanalytical challenges in detecting this compound in complex biological matrices (e.g., serum, urine)?
- Methodological Answer : Implement solid-phase extraction (SPE) or protein precipitation to minimize matrix interference. Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters: ionization mode (ESI+), collision energy, and column chemistry (C18) . Use response surface methodology (RSM) to balance recovery rates and detection limits .
Q. How can Quality by Design (QbD) frameworks improve the robustness of this compound stability studies under varying storage conditions?
- Methodological Answer : Design accelerated stability studies using a Box-Behnken design to evaluate temperature, humidity, and light exposure. Employ Fourier-Transform Infrared Spectroscopy (FTIR) to track degradation pathways. Statistically analyze data via ANOVA and Monte Carlo simulations to predict shelf-life .
Q. What methodologies are critical for assessing this compound’s cross-reactivity in immunochemical assays (e.g., ELISA)?
- Methodological Answer : Perform competitive binding assays with structurally similar cephalosporins (e.g., cefotaxime, ceftriaxone). Use surface plasmon resonance (SPR) to measure binding affinity (KD values). Apply cross-validation with LC-MS to confirm specificity .
Data Management & Reproducibility
Q. How should researchers structure data management plans to ensure this compound study reproducibility?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Archive raw datasets (e.g., spectrophotometric absorbance values, MIC tables) in repositories like Zenodo or Figshare. Use version control (e.g., Git) for analytical scripts and document metadata comprehensively .
Q. What statistical techniques are optimal for analyzing contradictory outcomes in this compound resistance studies?
- Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Use sensitivity analysis to identify outliers and meta-analysis to aggregate cross-study data. Validate hypotheses via bootstrap resampling or permutation tests .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
